molecular formula C5H4N2O2S B13343144 5-(2-Nitrovinyl)thiazole

5-(2-Nitrovinyl)thiazole

Cat. No.: B13343144
M. Wt: 156.16 g/mol
InChI Key: DMGQNGYBXDXACX-OWOJBTEDSA-N
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Description

5-(2-Nitrovinyl)thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a nitrovinyl group at the 5-position. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

5-(2-Nitrovinyl)thiazole can be synthesized through various methods. Another method includes the reaction of alkenes with bromine followed by the reaction with thioamides in a one-pot reaction . The reaction conditions are typically mild, and the products are obtained in high purity without the need for extensive purification.

Industrial Production Methods

Industrial production of this compound often involves scalable synthetic routes that ensure high yield and purity. The use of readily available and inexpensive substrates, along with efficient reaction conditions, makes the industrial synthesis cost-effective .

Chemical Reactions Analysis

Types of Reactions

5-(2-Nitrovinyl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrovinyl group can lead to the formation of nitro compounds, while reduction can yield amines .

Scientific Research Applications

5-(2-Nitrovinyl)thiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Nitrovinyl)thiazole involves its interaction with various molecular targets and pathways. The nitrovinyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition of enzymes, disruption of cellular processes, and induction of cell death .

Properties

Molecular Formula

C5H4N2O2S

Molecular Weight

156.16 g/mol

IUPAC Name

5-[(E)-2-nitroethenyl]-1,3-thiazole

InChI

InChI=1S/C5H4N2O2S/c8-7(9)2-1-5-3-6-4-10-5/h1-4H/b2-1+

InChI Key

DMGQNGYBXDXACX-OWOJBTEDSA-N

Isomeric SMILES

C1=C(SC=N1)/C=C/[N+](=O)[O-]

Canonical SMILES

C1=C(SC=N1)C=C[N+](=O)[O-]

Origin of Product

United States

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